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Compound Name:
phenylethanamine

Cat. No.: B152240

An In-depth Technical Guide to (R)-2,2,2-Trifluoro-1-phenylethanamine

Introduction

(R)-2,2,2-Trifluoro-1-phenylethanamine is a chiral amine that serves as a critical building
block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a
trifluoromethyl group adjacent to a chiral center, imparts valuable properties to molecules that
incorporate this moiety. The trifluoromethyl group is known to enhance metabolic stability,
lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive
overview of the chemical structure, chirality, synthesis, and applications of (R)-2,2,2-Trifluoro-
1-phenylethanamine for researchers, scientists, and professionals in drug development.

Chemical Structure and Chirality

(R)-2,2,2-Trifluoro-1-phenylethanamine, with the systematic IUPAC name (1R)-2,2,2-trifluoro-
1-phenylethanamine, is an organic compound characterized by a phenyl group, an amine
group, and a trifluoromethyl group all attached to a single stereogenic carbon atom.[3] This
central carbon is a chiral center, meaning the molecule is non-superimposable on its mirror
image, leading to the existence of two enantiomers: (R) and (S).[4][5]

The "(R)" designation in the name specifies the absolute configuration of this enantiomer
according to the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the
substituents on the chiral carbon is assigned as follows:
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-NH: (highest atomic number directly attached)

-CeHs (phenyl group)

-CFs (trifluoromethyl group)

-H (lowest atomic number)

With the lowest priority group (-H) oriented away from the viewer, the sequence from the
highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "(R)"
configuration. The presence of this defined stereocenter makes it a valuable tool for
asymmetric synthesis.[3]

(R) Configuration
(Clockwise Priority)

Click to download full resolution via product page

Figure 1: Chemical structure and CIP priority of (R)-2,2,2-Trifluoro-1-phenylethanamine.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.smolecule.com/products/s902840
https://www.benchchem.com/product/b152240?utm_src=pdf-body-img
https://www.benchchem.com/product/b152240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical and Spectroscopic Data

The key identifying and physical properties of (R)-2,2,2-Trifluoro-1-phenylethanamine and its
common hydrochloride salt are summarized below.

ble 1: Physicachemical .

Property Value Reference

(1R)-2,2,2-trifluoro-1-
IUPAC Name ) [3]
phenylethanamine

Molecular Formula CsHsFsN [6][7]
Molecular Weight 175.15 g/mol [61[7]
CAS Number (Free Base) 22038-85-3 [3][6]
CAS Number (HCI Salt) 189350-64-9 [3]

Colorless to yellow liquid (Free
Appearance

Base)
White to light-yellow crystalline
Appearance (HCI Salt) ) [3]
solid
SMILES (Free Base) NC(C(F)(F)F)C1=CC=CC=C1 [7]
SMILES (HCI Salt, (R)) CIL.N--INVALID-LINK--C(F)(F)F
DZCAUMADOBDJJH-
InChl Key (Free Base) [7]

UHFFFAOYSA-N

Table 2: Spectroscopic Data Summary
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Technique Expected Features

Signals corresponding to aromatic protons
(multiplet, ~7.2-7.4 ppm), the methine proton

1H NMR (quartet, due to coupling with CF3s), the amine
protons (broad singlet), and potentially the chiral

proton.

Signals for the phenyl carbons, the chiral
13C NMR methine carbon, and the trifluoromethyl carbon

(quartet, due to C-F coupling).

A singlet for the three equivalent fluorine atoms

F NMR _

of the trifluoromethyl group.

A molecular ion peak corresponding to the
Mass Spectrometry (MS) molecular weight of the compound (175.15 m/z

for the free base).

Characteristic absorption bands for N-H
infrared (IR) stretching (amine), C-H stretching (aromatic and
nfrare

aliphatic), C=C stretching (aromatic ring), and

strong C-F stretching.

Synthesis and Resolution

The synthesis of 2,2,2-Trifluoro-1-phenylethanamine typically begins with a trifluoromethyl
ketone precursor, followed by resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic Amine

A common method for synthesizing the racemic mixture is the reductive amination of 2,2,2-
trifluoroacetophenone. The Leuckart-Wallach reaction, which utilizes ammonium formate or
formamide, is an effective one-pot method for this transformation, often providing the racemic
amine in high yield.[8]

Enantiomeric Resolution
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Isolating the (R)-enantiomer from the racemic mixture is a critical step. Two primary strategies

are employed:

» Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent
(e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. These
salts exhibit different physical properties, such as solubility, allowing for their separation by
fractional crystallization. Once separated, the desired diastereomeric salt is treated with a
base to liberate the pure (R)-amine.

e Enzymatic Resolution: This highly selective method often employs lipases. For instance, the
racemic amine can first be converted to its N-chloroacetamide derivative. Then, an enzyme
like Pseudomonas fluorescens lipase can selectively catalyze the alcoholysis of one
enantiomer of the derivative, leaving the other unreacted.[8] This allows for the separation of
the reacted and unreacted enantiomers.[8]
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Figure 2: General workflow for the synthesis and resolution of (R)-2,2,2-Trifluoro-1-
phenylethanamine.

Experimental Protocols
Protocol: Synthesis via Leuckart-Wallach Reaction

¢ Objective: To synthesize racemic 2,2,2-trifluoro-1-phenylethanamine from 2,2,2-
trifluoroacetophenone.[8]
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o Materials: 2,2,2-trifluoroacetophenone, ammonium formate, formic acid.

e Procedure:

Combine 2,2,2-trifluoroacetophenone and a molar excess of ammonium formate in a
round-bottom flask equipped with a reflux condenser.

Heat the mixture to approximately 160-185 °C. Formic acid can be used as a solvent or
co-reactant.

Maintain the reaction at this temperature for several hours until the reaction is complete
(monitored by TLC or GC).

Cool the reaction mixture and treat with a strong base (e.g., NaOH solution) to hydrolyze
any intermediate formamide and neutralize excess acid.

Extract the aqueous layer with an organic solvent (e.qg., diethyl ether or dichloromethane).

Combine the organic extracts, dry over an anhydrous salt (e.g., Na2S0a), filter, and
concentrate under reduced pressure to yield the crude racemic amine.

Purify the product by distillation or column chromatography.

Protocol: Enzymatic Resolution of N-Chloroacetylated
Amine

Objective: To resolve racemic 2,2,2-trifluoro-1-phenylethylamine via lipase-catalyzed
alcoholysis.[8]

Materials: Racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide, Pseudomonas
fluorescens lipase (e.g., Amano Lipase AK), n-amyl alcohol, diisopropyl ether.

Procedure:

o Preparation of Substrate: React the racemic amine with chloroacetyl chloride in the

presence of a base to form the N-chloroacetamide derivative.
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o Enzymatic Reaction: Dissolve the racemic N-chloroacetamide derivative in diisopropyl
ether.

o Add n-amyl alcohol (as the acyl acceptor) and the lipase preparation to the solution.
o Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).

o Monitor the reaction progress by chiral HPLC until approximately 50% conversion is
reached. The enzyme will selectively catalyze the alcoholysis of one enantiomer.

o Separation: Stop the reaction and filter off the enzyme.

o Separate the unreacted N-chloroacetamide enantiomer from the ester product (amyl
chloroacetate) and the newly formed free amine enantiomer using column
chromatography.

o Hydrolysis: Hydrolyze the separated, unreacted N-chloroacetamide enantiomer using
acidic or basic conditions to obtain the optically pure amine.

Applications in Drug Development

(R)-2,2,2-Trifluoro-1-phenylethanamine is a highly valued chiral building block in the
pharmaceutical industry.[3] Its utility stems from both its defined stereochemistry and the
presence of the trifluoromethyl group.

o Chiral Auxiliary and Building Block: It is used as a starting material or a chiral auxiliary to
introduce a specific stereocenter into a target molecule.[9] This is crucial for synthesizing
enantiopure drugs, where often only one enantiomer is therapeutically active while the other
may be inactive or cause adverse effects.[10]

e Medicinal Chemistry: Its structural similarity to adrenergic agonists makes it a person of
interest for developing new drugs targeting the central nervous system.[3]

e Modulation of Pharmacokinetic Properties: The trifluoromethyl group can significantly alter a
drug candidate's properties.[1] It often increases lipophilicity, which can improve membrane
permeability. It can also block metabolic oxidation at that position, increasing the drug's half-
life.
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« Asymmetric Catalysis: The chiral nature of the amine allows it to be used as a ligand or
catalyst in asymmetric synthesis reactions, which are essential for the large-scale production
of enantiopure pharmaceuticals.[3]
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Figure 3: Role of (R)-2,2,2-Trifluoro-1-phenylethanamine in a drug discovery workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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